molecular formula C7H13ClN2O B13005710 Rel-(3R,3aS,6aS)-3-aminohexahydrocyclopenta[b]pyrrol-2(1H)-one hydrochloride

Rel-(3R,3aS,6aS)-3-aminohexahydrocyclopenta[b]pyrrol-2(1H)-one hydrochloride

Cat. No.: B13005710
M. Wt: 176.64 g/mol
InChI Key: CVTDCJWJDMNGST-KJESCUSBSA-N
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Description

Rel-(3R,3aS,6aS)-3-aminohexahydrocyclopenta[b]pyrrol-2(1H)-one hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique hexahydrocyclopenta[b]pyrrol structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3R,3aS,6aS)-3-aminohexahydrocyclopenta[b]pyrrol-2(1H)-one hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include cyclization reactions, amination, and subsequent hydrochloride formation. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and maximize the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

Rel-(3R,3aS,6aS)-3-aminohexahydrocyclopenta[b]pyrrol-2(1H)-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons .

Scientific Research Applications

Rel-(3R,3aS,6aS)-3-aminohexahydrocyclopenta[b]pyrrol-2(1H)-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Rel-(3R,3aS,6aS)-3-aminohexahydrocyclopenta[b]pyrrol-2(1H)-one hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological effects. The compound’s structure allows it to bind to enzymes or receptors, influencing their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-(3R,3aS,6aS)-3-aminohexahydrocyclopenta[b]pyrrol-2(1H)-one hydrochloride stands out due to its specific stereochemistry and functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C7H13ClN2O

Molecular Weight

176.64 g/mol

IUPAC Name

(3R,3aS,6aS)-3-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrol-2-one;hydrochloride

InChI

InChI=1S/C7H12N2O.ClH/c8-6-4-2-1-3-5(4)9-7(6)10;/h4-6H,1-3,8H2,(H,9,10);1H/t4-,5+,6-;/m1./s1

InChI Key

CVTDCJWJDMNGST-KJESCUSBSA-N

Isomeric SMILES

C1C[C@@H]2[C@H](C1)NC(=O)[C@@H]2N.Cl

Canonical SMILES

C1CC2C(C1)NC(=O)C2N.Cl

Origin of Product

United States

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